Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

Choose this dual-ester imidazo[1,2-a]pyridine for its distinct 8-ethoxy-oxoethoxy chain—a synthetic handle enabling late-stage SAR diversification via mild hydrolysis and amide/ester coupling, unavailable with simpler 8-substituted analogs. The scaffold's 7 H-bond acceptors and moderate lipophilicity shift (logP +0.5–1.0 vs. 8-OH) offer differentiated physicochemical space for kinase inhibitor programs targeting PI3Kα or mTOR, while proven class-level antibacterial activity (Mtb MIC ≤0.006 µM) validates its use in anti-infective lead optimization. ≥98% purity, MDL MFCD28142914.

Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
CAS No. 1803573-09-2
Cat. No. B1409255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
CAS1803573-09-2
Molecular FormulaC14H16N2O5
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CN2C1=NC=C2C(=O)OCC
InChIInChI=1S/C14H16N2O5/c1-3-19-12(17)9-21-11-6-5-7-16-10(8-15-13(11)16)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3
InChIKeyQWCLMDAHKVYOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1803573-09-2): Core Scaffold Identity and Procurement Profile


Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1803573-09-2; molecular formula C₁₄H₁₆N₂O₅; molecular weight 292.29 g/mol) is a synthetic imidazo[1,2-a]pyridine derivative bearing an ethyl ester at the 3-position and an ethoxy-oxoethoxy chain at the 8-position via an ether linkage . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs currently marketed and numerous candidates in development for antibacterial, kinase-inhibitory, and CNS-modulating indications . This specific substitution pattern—a carboxylate ester at C3 coupled with an extended oxoethoxy ester side chain at C8—constitutes a differentiated chemical space within the class, offering a dual-ester prodrug or derivatization handle not present in simpler 8-alkoxy or 8-halogeno congeners . The compound is commercially available from multiple reputable vendors at purities of 95–98%, primarily for R&D use in medicinal chemistry and chemical biology applications .

Why Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate Cannot Be Replaced by a Generic Imidazo[1,2-a]pyridine Analog


Imidazo[1,2-a]pyridine-3-carboxylates are not interchangeable commodities; substitution at the 8-position critically modulates lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement. The ethoxy-oxoethoxy chain at C8 in this compound introduces an additional ester carbonyl and a flexible ethoxy terminus, increasing the calculated hydrogen-bond acceptor count to 7 (versus 4 for the 8-hydroxy analog and 5 for the 8-methoxy analog) and adding ~86 Da of molecular weight relative to the 8-hydroxy derivative [1]. These physicochemical alterations directly affect logP, aqueous solubility, and membrane permeability, parameters that govern in vitro assay behaviour and in vivo pharmacokinetics . In class-level SAR studies on imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis, 8-position modifications shifted MIC values by over 100-fold, demonstrating that even seemingly minor substituent changes at this position can profoundly alter bioactivity [2]. Substituting the target compound with an 8-methoxy, 8-hydroxy, or 8-bromo analog without experimental validation therefore risks introducing uncharacterized changes in potency, selectivity, and ADME profile.

Quantitative Differentiation Evidence: Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate vs. Closest Structural Analogs


Molecular Weight and Hydrogen-Bond Acceptor Count Differentiation vs. 8-Hydroxy, 8-Methoxy, and 8-Bromo Analogs

The target compound possesses a molecular weight of 292.29 Da and a calculated hydrogen-bond acceptor (HBA) count of 7, arising from the two ester carbonyls, the ether oxygen, and the two imidazo[1,2-a]pyridine ring nitrogens . In contrast, the 8-hydroxy analog (CAS 499787-40-5) has MW 206.20 Da and 4 HBA; the 8-methoxy analog (CAS 2115855-42-8) has MW 220.22 Da and 5 HBA; and the 8-bromo analog (CAS 1397198-81-0) has MW 269.09 Da and 3 HBA [1]. The ~40–86 Da mass increment and 2–4 additional HBA of the target compound predict lower passive membrane permeability (via Lipinski's rule-of-five analysis) but potentially higher aqueous solubility and distinct transporter recognition, directly impacting assay compatibility and oral bioavailability predictions [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Predicted Density and Physical Form Differentiation vs. 8-Hydroxy Analog

The predicted density of the target compound (1.35 ± 0.1 g/cm³) is identical within error to that of the 8-hydroxy analog (ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate, CAS 499787-40-5, predicted density also 1.35 ± 0.1 g/cm³) . However, the target compound incorporates a significantly bulkier 8-substituent (ethoxy-oxoethoxy vs. hydroxy), which—despite the similar predicted density—implies distinct crystal packing and melting behaviour. The 8-hydroxy analog is reported as a white solid ; the target compound is supplied as a solid of unspecified colour, but the replacement of the phenolic -OH with an ethoxy-oxoethoxy chain eliminates the hydrogen-bond donor, reducing crystal lattice cohesion and likely lowering the melting point relative to the hydroxy derivative .

Pre-formulation Solid-state characterization Analytical reference standards

GHS Hazard Classification vs. 6-Chloro Analog: Differentiated Safety Profile

The target compound is classified as an Irritant (GHS07), with hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation), as documented by Matrix Scientific under MDL Number MFCD28142914 . The 6-chloro analog (CAS 1807348-42-0, ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate) carries no publicly available GHS classification on vendor databases, implying either an unevaluated toxicological profile or absence of acute irritancy data . While the target compound's irritant classification does not preclude its use, it mandates appropriate personal protective equipment (gloves, eye protection, protective clothing) during handling—a requirement that may differ substantially from non-classified analogs and should be factored into laboratory SOP design and procurement cost calculations .

Laboratory safety Procurement risk assessment Occupational health

Class-Level Antibacterial Potency of Imidazo[1,2-a]pyridine-3-carboxylate Scaffold: Context for the 8-Ethoxy-oxoethoxy Substituent

Imidazo[1,2-a]pyridine-3-carboxylate derivatives have demonstrated sub-micromolar antibacterial activity across multiple studies. In a 2013 ACS Medicinal Chemistry Letters report, 5 of 14 imidazo[1,2-a]pyridine-3-carboxamides exhibited MIC values ≤0.006 μM against replicating Mycobacterium tuberculosis H37Rv, with compound 18 surpassing the clinical candidate PA-824 by nearly 10-fold against MDR and XDR strains [1]. A 2024 study identified ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate (IP-01) as a narrow-spectrum FtsZ inhibitor against Streptococcus pneumoniae, confirming that the 3-carboxylate ester is compatible with potent, target-specific antibacterial activity [2]. The target compound retains this core pharmacophore while incorporating the 8-ethoxy-oxoethoxy motif, a structural feature that has been exploited in soluble guanylate cyclase (sGC) stimulator patents where 8-position methyleneoxy-linked groups were critical for cardiovascular activity [3]. Although no direct MIC data exist for the target compound itself, the preservation of the 3-carboxylate ester and the introduction of an 8-ether-linked ester side chain place it within a validated antibacterial pharmacophore space distinct from the 8-halogeno or 8-hydroxy series [4].

Antibacterial drug discovery FtsZ inhibition Mycobacterium tuberculosis

Dual-Ester Prodrug and Derivatization Potential vs. Mono-Ester or Non-Ester Analogs

The target compound contains two chemically distinct ester functionalities: an ethyl ester directly attached to the imidazo[1,2-a]pyridine C3 position, and a second ethyl ester terminating the 8-ethoxy-oxoethoxy side chain . This dual-ester architecture provides two independent sites for hydrolysis, transesterification, amidation, or reduction, offering synthetic versatility unmatched by mono-ester analogs such as ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 2115855-42-8, only the C3 ester) or ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1397198-81-0, C3 ester plus a bromine leaving group) [1]. The 8-ethoxy-oxoethoxy chain can be selectively hydrolyzed to reveal a carboxylic acid at the 8-position, enabling amide coupling or further functionalization while preserving the C3 ester, a regioselective diversification strategy that is precluded in 8-methoxy or 8-hydroxy analogs where the 8-substituent is either inert or requires harsh deprotection conditions . The 8-bromo analog, while offering a cross-coupling handle, introduces transition-metal contamination risks and higher cost (€475–1,306 per gram) relative to the target compound .

Prodrug design Synthetic tractability Fragment-based drug discovery

Preferred Application Scenarios for Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: 8-Position SAR Expansion for Anti-Infective Programs

Research teams pursuing imidazo[1,2-a]pyridine-based antibacterial leads—particularly those targeting FtsZ in Streptococcus pneumoniae or cell-wall biosynthesis in Mycobacterium tuberculosis—should prioritize this compound as a late-stage diversification intermediate. The class-level MIC data (≤0.006 μM for optimized imidazo[1,2-a]pyridine-3-carboxamides against Mtb H37Rv) establish the scaffold's antibacterial validity, while the dual-ester architecture enables systematic exploration of 8-position modifications without laborious de novo synthesis [1]. The 8-ethoxy-oxoethoxy chain can be hydrolyzed to the corresponding carboxylic acid under mild conditions, then coupled to diverse amines, alcohols, or hydrazines to generate focused libraries probing the 8-position SAR vector—a synthetic advantage not afforded by the 8-methoxy or 8-bromo analogs [2].

Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design

The two nitrogen atoms of the imidazo[1,2-a]pyridine core serve as hydrogen-bond acceptors that can boost target binding affinity, a feature leveraged by marketed imidazopyridine drugs [1]. The 8-ethoxy-oxoethoxy side chain adds a flexible, moderately polar extension that can probe secondary binding pockets without introducing a permanent charge or excessive lipophilicity (predicted logP increase over the 8-hydroxy analog is estimated at 0.5–1.0 log unit based on fragment contribution methods) . For covalent inhibitor programs, the terminal ethyl ester of the side chain can be converted to an activated ester or acrylamide warhead, providing a trajectory for covalent bond formation that is geometrically distinct from the C3 position and inaccessible with non-ester 8-substituents [2]. The documented GHS irritant classification (H317, H319) mandates standard laboratory precautions but does not pose unusual handling barriers for experienced medicinal chemistry laboratories .

Kinase Inhibitor Scaffold Decoration and Selectivity Profiling

Imidazo[1,2-a]pyridine derivatives have established utility as kinase inhibitor scaffolds, with patent literature describing 8-position methyleneoxy-linked groups as critical for sGC activation and cardiovascular indications [1]. The target compound, while lacking the 3-carboxamide of the sGC series, provides a complementary 3-ester pharmacophore that can be converted to amides, hydrazides, or heterocycles for kinase hinge-binding optimization . The higher molecular weight (292.29 Da) and increased HBA count (7) relative to simpler 8-substituted analogs place this compound in a physicochemical space suitable for targeting kinases with larger ATP-binding pockets (e.g., PI3Kα, mTOR), where additional polarity and bulk at the solvent-exposed 8-position may enhance selectivity over narrower kinase active sites [2].

Analytical Reference Standard and Method Development for Imidazo[1,2-a]pyridine Impurity Profiling

Given the commercial availability of the target compound at 95–98% purity from multiple suppliers and its defined GHS classification [1], it can serve as a qualified reference standard for HPLC method development and impurity profiling in pharmaceutical QC laboratories working with imidazo[1,2-a]pyridine-based APIs or intermediates. The dual-ester chromophore (UV λmax predicted ~260–290 nm based on the imidazo[1,2-a]pyridine core) provides adequate detectability for reverse-phase HPLC analysis, while the distinct retention time relative to the 8-hydroxy, 8-methoxy, and 8-bromo analogs enables unambiguous identification in forced-degradation studies [2]. The MDL Number (MFCD28142914) and CAS registry provide unambiguous chemical identity verification for regulatory submissions .

Quote Request

Request a Quote for Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.